(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Catalog No.
S1501168
CAS No.
168297-84-5
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

CAS Number

168297-84-5

Product Name

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

IUPAC Name

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

HSQRCAULDOQKPF-VIFPVBQESA-N

SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C

Chiral Auxiliary and Resolving Agent

(S)-PhDMDO serves as a versatile chiral auxiliary and resolving agent due to its unique properties:

  • Chirality: It possesses a single stereocenter, designated as (S), allowing it to control the stereochemistry of newly formed bonds during organic reactions. This enables the synthesis of enantiomerically pure compounds, crucial in drug development and other applications where specific spatial arrangements of atoms are essential for function [].
  • Nucleophilicity: The presence of a nitrogen atom with a lone pair of electrons makes (S)-PhDMDO a nucleophile, readily reacting with various electrophiles to form new carbon-carbon bonds. This property allows its incorporation into various organic molecules, transferring its chirality to the newly formed product [].
  • Acidity: The oxazolidinone ring of (S)-PhDMDO exhibits weak acidity, enabling its removal under specific conditions without affecting the rest of the molecule. This allows chemists to control the final product's stereochemistry and functionalities [].

These combined properties make (S)-PhDMDO a powerful tool for researchers to achieve asymmetric synthesis, where the desired product is formed with a specific chirality.

Applications in Asymmetric Synthesis

(S)-PhDMDO finds diverse applications in asymmetric synthesis, including:

  • Synthesis of chiral alcohols and amines: By reacting (S)-PhDMDO with various carbonyl compounds, followed by selective removal of the auxiliary, researchers can obtain enantiomerically pure alcohols and amines, essential building blocks for numerous pharmaceuticals and natural products [, ].
  • Preparation of chiral α-amino acids: (S)-PhDMDO has been employed in the synthesis of non-natural α-amino acids, which are crucial components of peptides and proteins with potential therapeutic applications.
  • Asymmetric aldol reactions: This reaction type plays a vital role in constructing complex carbon frameworks. (S)-PhDMDO can be utilized as a chiral auxiliary in aldol reactions, enabling the synthesis of diverse chiral building blocks for various applications.

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various biologically active molecules. The unique structure of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone allows for specific interactions with biological targets, making it a subject of interest in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The oxazolidinone ring can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Ring Opening: Under certain conditions, the oxazolidinone ring can be opened to yield other compounds.
  • Formation of Derivatives: The compound can react with different reagents to form derivatives that may exhibit enhanced biological activity or altered properties.

Research indicates that (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone possesses significant biological activity. It has been studied for its potential as an antibacterial agent and as a scaffold for the development of drugs targeting various diseases. Its stereochemistry plays a crucial role in its interaction with biological targets, influencing potency and efficacy.

Several methods have been developed for synthesizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone:

  • Borane Reduction Method: This method involves the reduction of N-Boc-L-phenylglycine using borane reagents, followed by cyclization to form the oxazolidinone ring. This process avoids toxic reagents and aligns with green chemistry principles, yielding high purity products .
  • One-Pot Synthesis: Recent advancements have introduced automated synthesis techniques that streamline the production process, allowing for efficient and scalable synthesis .
  • Alternative Routes: Other synthetic routes may involve starting from different precursors or utilizing various catalysts to facilitate the formation of the oxazolidinone structure.

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is primarily used in:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing drugs, particularly those targeting bacterial infections.
  • Research: Its unique structure makes it a valuable compound for studying stereochemistry and biological interactions in medicinal chemistry.

Studies on the interactions of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone with biological systems have revealed insights into its mechanism of action. It has shown promising results in binding assays and biological activity tests, suggesting its potential as a lead compound for further drug development. The interactions are often influenced by its stereochemistry, which affects how it interacts with enzymes and receptors.

Several compounds share structural similarities with (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone:

Compound NameStructural FeaturesUnique Aspects
4-(Phenylmethyl)-2-oxazolidinoneContains a phenyl groupUsed in automated synthesis processes
4-Methyl-5-phenyloxazolidinoneMethyl substitution on the oxazolidinoneExhibits different biological activity profiles
2-OxazolidinoneBasic oxazolidinone structureFound in various natural products

The uniqueness of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone lies in its specific stereochemistry and functional groups that enhance its biological activity compared to these similar compounds.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-Phenyl superquat

Dates

Modify: 2023-08-15

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